molecular formula C17H18N2O2 B250179 N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide

N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide

Katalognummer B250179
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: YZQAXIGGTZBOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a benzamide derivative that has been synthesized using different methods such as the Friedel-Crafts acylation reaction.

Wirkmechanismus

N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide exerts its biological effects by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs by N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide leads to the activation of tumor suppressor genes, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a valuable tool for cancer research. However, one of the limitations of using N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide in scientific research. One potential application is in the development of new anticancer drugs that target specific enzymes and proteins. Additionally, N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide can be used as a building block for the synthesis of new materials with unique properties. Furthermore, N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide can be used in the development of new diagnostic tools for cancer detection.

Synthesemethoden

The synthesis of N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide involves the reaction of 3-methylbenzoyl chloride with N,N-dimethylaniline in the presence of anhydrous aluminum chloride as a catalyst. This reaction results in the formation of N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide, which can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has been used extensively in scientific research for its potential applications in various fields such as cancer research, drug development, and material science. N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide has been used as a building block for the synthesis of various drugs and materials.

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-12-7-6-8-13(11-12)16(20)18-15-10-5-4-9-14(15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)

InChI-Schlüssel

YZQAXIGGTZBOTR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.